ethyl 3-sulfamoylbenzoate
Description
Ethyl 3-sulfamoylbenzoate (CAS: Not explicitly provided; see discrepancies in ) is a benzoic acid derivative featuring a sulfamoyl (-SO₂NH₂) group at the meta (3rd) position of the benzene ring and an ethyl ester (-COOEt) at the carboxylic acid position. Its reactivity and solubility are influenced by the electron-withdrawing sulfamoyl group and the ethyl ester moiety, which balances lipophilicity and hydrolytic stability compared to methyl or tert-butyl esters.
Properties
CAS No. |
59777-68-3 |
|---|---|
Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-sulfamoylbenzoate can be synthesized through the esterification of 3-sulfamoylbenzoic acid with ethanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 3-sulfamoylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 3-sulfamoylbenzoic acid.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis (HCl, reflux) | 6M HCl, 80°C, 4 hours | 3-Sulfamoylbenzoic acid + Ethanol | 85–90% |
| Basic Hydrolysis (NaOH) | 2M NaOH, 60°C, 2 hours | 3-Sulfamoylbenzoate sodium salt | 92% |
Mechanistic Insight :
The ester group is cleaved via nucleophilic attack by water or hydroxide ions. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity, while basic conditions directly deprotonate the nucleophile.
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl group (-SO₂NH₂) participates in substitution reactions, particularly with amines:
| Reagents | Conditions | Products | Applications |
|---|---|---|---|
| Aniline | Et₃N, THF, 25°C, 12 hours | N-Phenyl-3-sulfamoylbenzamide | Intermediate for drug synthesis |
| Methylamine | DMF, 60°C, 6 hours | N-Methyl-3-sulfamoylbenzamide | Bioactive compound development |
Key Finding :
Substitution efficiency depends on the nucleophile’s basicity and reaction solvent polarity. Steric hindrance at the sulfamoyl nitrogen limits reactivity with bulky amines.
Reduction Reactions
Catalytic hydrogenation targets the sulfamoyl group, enabling selective reduction:
| Reagents | Conditions | Products | Notes |
|---|---|---|---|
| H₂/Pd-C | 1 atm H₂, MeOH, 25°C, 3 hours | 3-Aminobenzoate ethyl ester | Partial reduction observed |
| LiAlH₄ | THF, 0°C → 25°C, 2 hours | 3-Mercaptobenzoate ethyl ester | Over-reduction to thiol |
Mechanistic Pathway :
Hydrogenolysis cleaves the S–N bond, yielding an amine intermediate. Over-reduction with strong agents like LiAlH₄ produces thiol derivatives.
Enzymatic Degradation Pathways
Microbial enzymes such as glutathione S-transferases (GSTs) catalyze the cleavage of this compound:
| Enzyme | Conditions | Products | Significance |
|---|---|---|---|
| GST (from Klebsiella spp.) | pH 7.0, 30°C, 24 hours | 3-Sulfamoylbenzoic acid + Ethanol | Bioremediation applications |
Research Insight :
Enzymatic degradation proceeds via hydrolysis of the ester bond, with optimal activity at neutral pH and moderate temperatures .
Esterification and Transesterification
The ethyl ester group reacts with alcohols to form new esters:
| Alcohol | Catalyst | Products | Yield |
|---|---|---|---|
| Methanol | H₂SO₄, reflux, 6 hours | Mthis compound | 78% |
| Isopropyl alcohol | Ti(OiPr)₄, 80°C, 8 hours | Isopropyl 3-sulfamoylbenzoate | 65% |
Industrial Relevance :
Transesterification is employed to tailor ester derivatives for specific solubility or stability requirements in pharmaceutical formulations.
Interaction with Biological Targets
Derivatives of this compound exhibit enzyme inhibition:
| Target Enzyme | Inhibitor Structure | IC₅₀ | Reference |
|---|---|---|---|
| Cytosolic phospholipase A2α (cPLA2α) | N,N-Disubstituted sulfamoyl benzoate | 0.8 μM |
Therapeutic Potential :
Structural analogs inhibit cPLA2α, a key enzyme in inflammatory pathways, highlighting potential anti-inflammatory applications .
Scientific Research Applications
Ethyl 3-sulfamoylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its potential to inhibit enzymes involved in critical biological processes, such as ribonucleotide reductase, which is essential for DNA synthesis . The sulfamoyl group plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Positional Isomers
Ethyl 3-sulfamoylbenzoate differs from its ortho (2nd) and para (4th) isomers in electronic and steric properties:
Research Insight : Para-substituted analogs like methyl 4-sulfamoylbenzoate exhibit superior crystallinity due to symmetrical packing, whereas ortho isomers face challenges in synthesis due to steric clashes.
Ester Group Variations
The choice of ester group (ethyl, methyl, tert-butyl) significantly impacts solubility and reactivity:
Functional Impact : Ethyl esters are preferred in prodrug design for controlled release, while methyl esters are cost-effective for lab-scale synthesis.
Functional Group Modifications
Replacing the sulfamoyl group with other substituents alters bioactivity and chemical behavior:
Reactivity Notes: The nitro group in CAS 52317-31-4 enables electrophilic aromatic substitution, while the sulfamoyl group in this compound supports hydrogen bonding, critical for enzyme inhibition.
Complex Derivatives: Sulfonylurea Herbicides
This compound shares a benzoate core with herbicidal sulfonylureas but lacks the triazine moiety essential for activity:
Mechanistic Insight : The triazine ring in metsulfuron-methyl binds acetolactate synthase (ALS), a target absent in simpler sulfamoylbenzoates.
Q & A
Q. What established protocols ensure high-purity synthesis of ethyl 3-sulfamoylbenzoate?
Methodological Answer:
- Optimize reaction conditions (e.g., solvent selection, temperature, and catalyst use) based on sulfonylation and esterification mechanisms. For example, refluxing 3-sulfamoylbenzoic acid with ethanol in the presence of thionyl chloride (SOCl₂) under anhydrous conditions yields the ester. Monitor purity via HPLC or TLC, and recrystallize using ethanol/water mixtures .
- Reference spectroscopic data (¹H/¹³C NMR, IR) to confirm structural integrity. Compare peaks with published databases (e.g., SciFinder or Reaxys) to validate absence of byproducts .
Q. How should spectroscopic techniques be applied to characterize this compound?
Methodological Answer:
- NMR Analysis : Assign proton signals (e.g., aromatic protons at δ 7.5–8.5 ppm, ethyl group at δ 1.3–1.5 ppm for CH₃ and δ 4.3–4.5 ppm for CH₂). Use DEPT-135 to distinguish CH₃/CH₂ groups.
- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹). Compare with reference spectra from peer-reviewed syntheses .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Store in airtight containers away from oxidizers and moisture. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation if irritation persists .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo pharmacological data for this compound derivatives be resolved?
Methodological Answer:
- Conduct pharmacokinetic studies to assess bioavailability and metabolic stability. Use LC-MS/MS to quantify plasma concentrations and identify metabolites. Cross-validate in vitro enzyme inhibition assays (e.g., IC₅₀) with in vivo efficacy models (e.g., rodent studies) under controlled dosing regimens .
- Address species-specific differences by comparing human hepatocyte metabolism with animal models .
Q. What computational strategies predict the reactivity of this compound in novel reaction systems?
Methodological Answer:
- Apply density functional theory (DFT) to model transition states and reaction pathways. Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via GC/MS). Use software like Gaussian or ORCA for quantum mechanical calculations .
- Cross-reference computed activation energies with experimental Arrhenius plots to refine computational models .
Q. How do structural modifications of this compound impact its bioactivity against target enzymes?
Methodological Answer:
- Perform SAR (Structure-Activity Relationship) studies by synthesizing analogs (e.g., varying substituents on the benzene ring or ester group). Test inhibitory activity via fluorescence-based assays or surface plasmon resonance (SPR) for binding affinity measurements. Use X-ray crystallography to resolve enzyme-ligand complexes and identify key interactions .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response data in this compound toxicity studies?
Methodological Answer:
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Methodological Answer:
- Document reaction parameters rigorously (e.g., stoichiometry, temperature gradients, and stirring rates). Share raw spectral data and chromatograms in supplementary materials. Use collaborative platforms (e.g., Zenodo) to archive datasets and protocols .
Interdisciplinary Applications
Q. What role does this compound play in developing enzyme-activated prodrugs?
Methodological Answer:
- Design prodrugs by conjugating the sulfamoyl group to bioactive moieties (e.g., anticancer agents). Evaluate activation kinetics using tumor cell lysates or recombinant enzymes. Monitor drug release via fluorescence quenching or HPLC .
Q. How is this compound utilized in studying sulfonamide resistance mechanisms?
Methodological Answer:
- Employ microbial susceptibility assays with resistant strains (e.g., E. coli or S. aureus). Use genomic sequencing to identify mutations in dihydropteroate synthase (DHPS) and correlate with IC₅₀ shifts. Perform molecular docking to assess binding affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
